molecular formula C12H23NO4 B1337745 (R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate CAS No. 201404-86-6

(R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B1337745
CAS No.: 201404-86-6
M. Wt: 245.32 g/mol
InChI Key: ZJICPKTZDLBRQH-SECBINFHSA-N
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Description

(R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Chiral Compounds

This compound is pivotal in the synthesis of chiral compounds, serving as a precursor in the synthesis of medicinally significant candidates. For instance, it has been used in the synthesis and characterization of derivatives from L-Serine, a chiral starting material. The process involves protecting the amino terminal of L-serine, followed by cyclization to achieve N-Boc protected oxazolidines. This methodology underscores the importance of (R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate in generating compounds with potential medicinal applications (Khadse & Chaudhari, 2015).

Structural Studies and Chemical Reactions

The compound's structure has been elucidated through various techniques, including Grignard reaction methodologies. It's been obtained by reacting 3-tert-butyl 4-methyl (4S)-2,2-dimethyl­oxazolidine-3,4-dicarboxyl­ate with phenyl­magnesium bromide, showcasing its utility in complex chemical reactions. The resultant compound's structure, featuring an intramolecular hydrogen bond between the oxazole and hydroxy groups, highlights its significance in structural chemistry studies (Gao et al., 2006).

Intermediate in Natural Product Synthesis

It serves as a key intermediate in the synthesis of natural products such as Biotin, a vital water-soluble vitamin. This underscores its role in the metabolic cycle, facilitating the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Discovery of Cytotoxic Compounds

In the search for new anticancer drugs, this compound derivatives have been evaluated for cytotoxic activity against leukemia cell lines. These studies are crucial in identifying new classes of anticancer drugs, demonstrating the compound's potential in medicinal chemistry research (Pinto et al., 2011).

Enzymatic Studies

Research involving the metabolic pathways of novel inhibitors indicates the compound's metabolites undergo specific transformations in hepatic microsomal systems. These findings provide insights into the metabolic fate of pharmaceutical compounds, further emphasizing the importance of this compound in drug development processes (Yoo et al., 2008).

Mechanism of Action

The mechanism of action of similar compounds has been studied in various contexts. For example, hydroxyethyl starch has been used as a plasma substitute .

Safety and Hazards

Safety data sheets for similar compounds suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Hydrogels, including those based on hydroxyethyl compounds, are being extensively researched for their potential in advanced drug delivery systems and tissue engineering .

Properties

IUPAC Name

tert-butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJICPKTZDLBRQH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CCO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)CCO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443160
Record name tert-Butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201404-86-6
Record name tert-Butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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